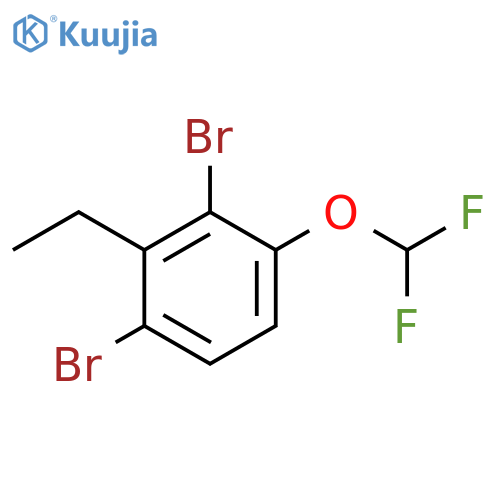

Cas no 1807054-79-0 (1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene)

1807054-79-0 structure

商品名:1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene

CAS番号:1807054-79-0

MF:C9H8Br2F2O

メガワット:329.964028358459

CID:4977897

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene

-

- インチ: 1S/C9H8Br2F2O/c1-2-5-6(10)3-4-7(8(5)11)14-9(12)13/h3-4,9H,2H2,1H3

- InChIKey: AEXASFPIZYJEJN-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=C(C=1CC)Br)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 180

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 9.2

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015673-500mg |

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |

1807054-79-0 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013015673-250mg |

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |

1807054-79-0 | 97% | 250mg |

475.20 USD | 2021-06-25 | |

| Alichem | A013015673-1g |

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |

1807054-79-0 | 97% | 1g |

1,460.20 USD | 2021-06-25 |

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1807054-79-0 (1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬